molecular formula C11H15N3O B13258873 (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Cat. No.: B13258873
M. Wt: 205.26 g/mol
InChI Key: FWWZBBUFADMPRR-UHFFFAOYSA-N
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Description

“(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine” is a bifunctional organic compound featuring a furan moiety linked via a methylene group to a tertiary amine, which is further connected to a propyl chain terminating in an imidazole ring. This structure combines aromatic heterocycles (furan and imidazole) with a flexible alkylamine spacer, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C11H15N3O/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14/h1,3,5,7-8,10,12H,2,4,6,9H2

InChI Key

FWWZBBUFADMPRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

General Approach

The synthesis generally involves three key stages:

  • Construction of the imidazole ring.
  • Formation of the furan ring.
  • Linking these heterocycles via a propyl chain with subsequent functionalization to introduce the amino group.

Stepwise Synthetic Route

Step Description Reagents & Conditions References
Step 1: Synthesis of 2-(Imidazol-1-yl)propylamine Formation of the imidazole derivative with a reactive amino group Condensation of glyoxal, ammonia, and suitable amines under reflux; or via Debus-Radziszewski imidazole synthesis ,
Step 2: Preparation of Furan-2-methyl derivative Synthesis of furan methyl intermediates Paal-Knorr synthesis from 1,4-dicarbonyl compounds or via methylation of furan derivatives ,
Step 3: Linkage via Nucleophilic Substitution Connecting the furan methyl to the imidazole derivative Nucleophilic substitution of a halogenated propyl chain with the imidazole nitrogen; methylation or alkylation reactions ,
Step 4: Final Amination and Purification Introduction of amino group, purification Reductive amination, column chromatography, recrystallization ,

Detailed Synthetic Procedure

Synthesis of Imidazole Derivative

Method:
The Debus-Radziszewski synthesis is widely employed, involving the condensation of glyoxal, ammonia, and an appropriate primary amine to form the imidazole ring.

Glyoxal + Ammonia + 3-(1H-imidazol-1-yl)propylamine → Imidazole derivative

Conditions:

  • Solvent: Ethanol or water
  • Temperature: Reflux (~78°C)
  • Catalyst: Acidic or basic conditions as needed

Notes:
This step yields the core imidazole with a free amino group suitable for further linkage.

Synthesis of Furan-2-ylmethyl Intermediate

Method:
Paal-Knorr synthesis is used, involving cyclization of 1,4-dicarbonyl compounds to produce furan derivatives.

2,5-dimethylfuran-3,4-dione + methylating agents → Furan-2-methyl derivative

Conditions:

  • Reflux in acetic acid or under catalytic conditions with phosphoric acid

Coupling of the Heterocycles

Method:
The imidazole derivative with a reactive amino group is alkylated with a halogenated propyl chain, often using halogenated reagents like 3-chloropropylamine derivatives.

Imidazole-NH2 + 3-chloropropylfuran → N-alkylated intermediate

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Room temperature to mild heating

Final Amination and Purification

The final step involves purification through recrystallization or chromatography to isolate the target compound with high purity.

Notes on Industrial and Laboratory Synthesis

  • Scale-up: Industrial synthesis employs continuous flow reactors for better control, higher yields, and safety.
  • Purification: Recrystallization from ethanol or acetonitrile, and chromatography, are standard to obtain pure compounds.
  • Yield Optimization: Use of catalysts like boron trifluoride etherate (BF3·OEt2) can improve cyclization yields.

Data Table Summarizing Key Reagents and Conditions

Reaction Step Reagents Conditions Purpose References
Imidazole ring formation Glyoxal, Ammonia, Primary amines Reflux, aqueous/ethanol Ring construction ,
Furan ring synthesis 1,4-Dicarbonyl compounds Acid catalysis, reflux Furan core ,
Linkage via alkylation Halogenated propyl derivatives, Base DMF, room temp to mild heat Connect heterocycles ,
Purification Ethanol, chromatography Recrystallization Final product isolation ,

Supporting Research Findings

  • The patent WO2017191650A1 describes an improved process for synthesizing related heterocyclic compounds, emphasizing reflux conditions, purification, and yield enhancement techniques.
  • The synthesis of similar imidazole derivatives often employs Debus-Radziszewski and Paal-Knorr methods, which are well-established in heterocyclic chemistry.
  • Recent studies highlight the importance of selective functionalization of heterocycles to optimize biological activity, which influences the choice of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: Both the furan and imidazole rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern. Conditions may vary from mild to harsh, depending on the reactivity of the substituents.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted furan and imidazole derivatives, depending on the reagents used.

Scientific Research Applications

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is an organic compound with a furan ring and an imidazole ring, connected by a propyl chain. It has a molecular weight of approximately 205.26 g/mol and the molecular formula C11H15N3O. This compound has potential applications in medicinal chemistry because of its structural features.

Potential Applications in Medicinal Chemistry

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is characterized by its furan and imidazole rings connected by a propyl chain. This structure allows the compound to interact with biological macromolecules via π-π stacking and hydrogen bonding. The flexibility of the propyl chain enables it to fit into different binding sites, which is important for its inhibitory effects.

Possible applications include:

  • Enzyme Inhibition The compound can act as an enzyme inhibitor. The furan moiety can participate in hydrogen bonding interactions, which can be important for enzyme inhibition.
  • Drug Design Its structural features make it useful in drug design.
  • Interaction Studies Crucial in understanding how (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine interacts with biological macromolecules. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can be employed. These studies are essential for elucidating the pharmacological profile of the compound and determining its therapeutic potential.

Structural Analogues

Several compounds share structural similarities with (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine:

Compound NameStructural FeaturesUnique Aspects
$$(Furan-2-yl)methyl][2-(2-propyl-1H-imidazol-1-yl)propyl]amineSimilar furan and imidazole structureDifferent substitution pattern on imidazole
$$(Furan-2-yl)methyl][3-(4-methylimidazol-1-yl)propyl]amineContains a methyl group on imidazole ringPotentially altered biological activity
$$(Thiazol-4-yl)methyl][3-(1H-imidazol-1-yl)propyl]amineContains a thiazole instead of furanDifferent heterocyclic system affecting reactivity

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and imidazole moieties can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Key Structural Variation Melting Point/Physical State Synthesis Yield Notable Features References
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Furan-2-ylmethyl group Not reported Not reported High purity (99% industrial grade); potential for coordination chemistry
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine 2-Chloro-6-fluorobenzyl group Not reported Not reported Commercial availability (Santa Cruz Biotechnology); halogenated aromatic moiety
N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine Quinazolin-4-amine + phenyl substituent Not reported Not reported Planar quinazoline system; strong intermolecular H-bonding and π-π stacking
(3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine 5-Methylfuran substitution Not reported Not reported Enhanced lipophilicity due to methyl group; industrial-scale production
3-(1H-Imidazol-1-yl)propylamine Branched alkoxy chain Not reported Not reported Increased steric bulk; potential for altered pharmacokinetics
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine Spirocyclic dioxolane moiety Colorless oil 82% Improved solubility in polar solvents; spirocyclic conformational rigidity

Physicochemical Properties

  • Lipophilicity : Methyl-substituted furan derivatives (e.g., 3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine ) exhibit higher logP values compared to the parent furan compound, enhancing membrane permeability .
  • Hydrogen Bonding : The imidazole ring facilitates strong intermolecular interactions, as seen in N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine , where NH···N hydrogen bonds stabilize crystal packing .

Industrial and Commercial Relevance

  • Industrial Availability : The methylfuran analogue is produced at scale (25 kg/drum) with 99% purity, highlighting its utility in pharmaceutical intermediates .
  • Cost Variability : Halogenated derivatives (e.g., N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine ) are priced at $320/g, reflecting the cost of halogenation steps .

Biological Activity

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is an organic compound characterized by its unique structural features, including a furan ring and an imidazole ring connected by a propyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug design.

  • Molecular Formula : C11_{11}H16_{16}ClN3_3O
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 1158638-65-3

The biological activity of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is primarily attributed to its ability to interact with various biological macromolecules. The furan and imidazole rings facilitate π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity to target proteins or enzymes. The flexibility provided by the propyl chain allows the compound to adapt to different binding sites, which is crucial for its inhibitory effects.

Enzyme Inhibition

Preliminary studies suggest that (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine exhibits significant enzyme inhibition properties. The presence of both furan and imidazole rings allows for potential interactions with active sites of enzymes, which may lead to the following effects:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Potential : Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Cytotoxicity Studies

A study focusing on compounds with imidazole and furan moieties reported promising results regarding their cytotoxic effects on human leukemia cell lines. The IC50_{50} values for related compounds ranged from 0.15 µM to 1.5 µM, indicating potent activity against these cell lines . While specific IC50_{50} values for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine are not yet published, its structural similarities suggest comparable activity.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for understanding how (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine interacts with biological targets. These studies help elucidate the pharmacological profile of the compound and its potential therapeutic applications .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
[(Furan-2-yl)methyl][2-(2-propyl-1H-imidazol-1-yl)propyl]amineSimilar furan and imidazole structureDifferent substitution pattern on imidazole
[(Furan-2-yl)methyl][3-(4-methylimidazol-1-yl)propyl]amineContains a methyl group on the imidazole ringPotentially altered biological activity
[(Thiazol-4-yl)methyl][3-(1H-imidazol-1-yl)propyl]amineContains a thiazole instead of furanDifferent heterocyclic system affecting reactivity

The uniqueness of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine lies in its specific combination of functional groups, which may confer distinct biological properties compared to similar compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution using 3-(1H-imidazol-1-yl)propan-1-amine and furan-2-ylmethyl derivatives. Optimal conditions include:
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Catalyst: Triethylamine (TEA) to neutralize byproducts.
  • Temperature: Room temperature (20–25°C) for 4–6 hours.
  • Yield: Up to 84% under these conditions, as demonstrated for analogous imidazole-propylamine derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

  • Methodological Answer:
  • 1H NMR: Assign peaks based on characteristic signals:
  • Furan protons: δ 6.2–7.4 ppm (aromatic).
  • Imidazole protons: δ 7.3–7.7 ppm (C2-H and C4-H).
  • Propylamine chain: δ 1.8–2.7 ppm (methylene/methyl groups).
  • 13C NMR: Confirm connectivity via signals for furan carbons (δ 110–150 ppm) and imidazole carbons (δ 120–140 ppm). Reference spectra from structurally similar quinazoline-imidazole hybrids for validation .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer:
  • Liquid-Liquid Extraction: Use ethyl acetate/water to remove polar impurities.
  • Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) for separation.
  • Yield: 82–84% purity achieved via these methods for related compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
  • Vibrational Frequency Analysis: Compare calculated FT-IR spectra (e.g., C–N stretches at 1250–1350 cm⁻¹) with experimental data.
  • NMR Prediction: Use gauge-including atomic orbital (GIAO) methods to simulate chemical shifts. Adjust solvent effects (e.g., DMSO) to match experimental conditions .

Q. What crystallographic software is suitable for determining the single-crystal structure of this compound?

  • Methodological Answer:
  • SHELX Suite: Use SHELXL for refinement and SHELXD for structure solution.
  • ORTEP-3/WinGX: Visualize thermal ellipsoids and validate bond lengths/angles (e.g., C–N bond: ~1.47 Å).
  • Data Validation: Cross-check with CCDC databases to identify deviations >0.02 Å .

Q. How can automated synthesis platforms improve reproducibility for derivatives of this compound?

  • Methodological Answer:
  • Capsule-Based Systems: Follow "General Procedure B" (e.g., reductive amination) using pre-packed reagents.
  • Sequence Optimization: Adjust reaction time (2–6 hours) and stoichiometry (1:2 amine:aldehyde ratio).
  • Purity: Achieve >82% yield without manual purification, as shown for pyridine-imidazole analogs .

Q. What strategies are effective in designing biologically active derivatives of this compound?

  • Methodological Answer:
  • Pharmacophore Modification: Introduce substituents (e.g., halogens, sulfonamides) to the furan or imidazole moieties.
  • Molecular Docking: Screen derivatives against target proteins (e.g., inflammatory enzymes) using AutoDock Vina.
  • In Vitro Testing: Validate anti-inflammatory or antimicrobial activity via enzyme inhibition assays .

Q. How can β-cyclodextrin complexes enhance the physicochemical properties of this compound?

  • Methodological Answer:
  • Host-Guest Chemistry: Form inclusion complexes via sonication (40 kHz, 30 minutes) in aqueous solution.
  • Stability Studies: Monitor solubility improvements using UV-Vis spectroscopy (λ = 250–300 nm).
  • Applications: Use complexes for controlled-release formulations in agricultural or pharmaceutical contexts .

Data Contradiction Analysis

Q. How to address discrepancies in melting points between synthesized batches?

  • Methodological Answer:
  • Impurity Profiling: Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect side products.
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to confirm polymorphic purity.
  • Crystallization Optimization: Recrystallize from ethanol/water (70:30) to isolate the stable polymorph .

Q. Why might X-ray diffraction data conflict with computational bond-length predictions?

  • Methodological Answer:
  • Thermal Motion: Account for anisotropic displacement parameters (ADPs) in refinement.
  • Hydrogen Bonding: Validate intermolecular interactions (e.g., N–H⋯O) that distort bond lengths.
  • Software Settings: Adjust restraint weights in SHELXL to balance accuracy and overfitting .

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